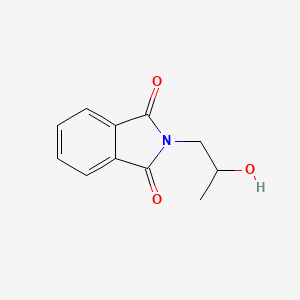

2-(2-Hydroxypropyl)isoindoline-1,3-dione

Beschreibung

Historical Context and Evolution of Isoindoline-1,3-dione Chemistry

The chemistry of the isoindole ring system, the core of isoindoline-1,3-dione, has been a subject of scientific inquiry for over a century. nih.gov The parent compound, phthalimide (B116566), is synthesized from phthalic anhydride (B1165640). The evolution of its chemistry is marked by the development of numerous synthetic methodologies aimed at introducing a wide variety of substituents on the imide nitrogen atom.

A significant and somber chapter in the history of these compounds is the thalidomide (B1683933) tragedy of the late 1950s and early 1960s. nih.gov Thalidomide, a derivative of isoindoline-1,3-dione, was prescribed to pregnant women and subsequently found to cause severe birth defects. silae.it This event, while tragic, spurred a profound increase in scientific investigation into the biological activities of phthalimide derivatives and led to much stricter regulations for drug testing and approval. silae.it Paradoxically, this intense scrutiny also unveiled the therapeutic potential of thalidomide and its analogs in treating other conditions, such as certain cancers and inflammatory diseases, thereby revitalizing research into the diverse biological roles of the isoindoline-1,3-dione scaffold. silae.itnih.gov

Significance of N-Substituted Phthalimides in Organic Synthesis

N-substituted phthalimides are exceptionally versatile building blocks in organic synthesis. The phthalimide group serves as a masked primary amine, a feature famously exploited in the Gabriel synthesis of primary amines. This classical reaction involves the N-alkylation of potassium phthalimide followed by hydrolysis or hydrazinolysis to release the desired amine.

The significance of these compounds extends far beyond their role as amine precursors. They are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. acs.orgnih.gov The imide functionality's acidic nature allows for incorporation into hydrogen-bonding interactions, and its ability to form stable complexes through chelation with metals makes it a valuable intermediate for preparing various bioactive molecules. rsc.org

Modern synthetic chemistry has produced a plethora of methods for constructing N-substituted phthalimides. While the traditional approach involves the condensation of phthalic anhydride with a primary amine, often at high temperatures, numerous alternative strategies have been developed. acs.orgnih.gov These include various transition-metal-catalyzed reactions, such as carbonylative cyclizations, and more recently, metal-free protocols that offer milder reaction conditions and broader substrate scope. acs.orgnih.govrsc.org

Table 1: Selected Modern Synthetic Routes to N-Substituted Phthalimides

| Method | Starting Materials | Catalyst/Conditions | Key Features |

| Condensation | Phthalic anhydride, Primary amine | High temperature or dehydrating agents | Traditional, widely used method. nih.gov |

| Cu-catalyzed Reaction | 2-Halobenzoic acids, Amines, TMSCN | Nano-Cu₂O, Water | Involves cyanation, cyclization, and hydrolysis steps. acs.orgrsc.org |

| Pd-catalyzed Cycloaddition | 2-Iodo-N-phenylbenzamides, Difluorocarbene precursors | Palladium catalyst | Difluorocarbene acts as a carbonyl source. rsc.org |

| Metal-Free Cyanation | 1,2,3-Benzotriazin-4(3H)-ones, TMSCN | Metal-free | Operationally simple and scalable with high functional group tolerance. acs.org |

Scope and Research Focus on 2-(2-Hydroxypropyl)isoindoline-1,3-dione

Within the vast family of N-substituted phthalimides, this compound is a compound of specific interest. The presence of a secondary alcohol on the N-propyl substituent introduces a key functional group that can participate in further chemical transformations and interactions.

Research on this particular molecule and its close analogs, such as 2-(3-hydroxypropyl)isoindoline-1,3-dione, often focuses on its synthesis and subsequent use as a precursor for more complex molecules. derpharmachemica.comamanote.com The hydroxyl group provides a reactive site for esterification, etherification, or oxidation, allowing for its incorporation into larger molecular frameworks. For instance, studies have shown that the presence of a 2-hydroxypropyl pharmacophore attached to the nitrogen atom of a cyclic imide may be linked to specific biological activities. nih.gov The synthesis of such compounds is typically achieved through the reaction of phthalic anhydride with the corresponding amino alcohol, in this case, 1-aminopropan-2-ol. derpharmachemica.com Investigations into its structural properties, such as intramolecular hydrogen bonding, have also been a subject of study. amanote.com The compound serves as a valuable model for understanding the chemical and physical properties conferred by the N-(hydroxyalkyl) substituent on the phthalimide core.

Table 2: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Common Synonyms | N-(2-Hydroxypropyl)phthalimide |

| Functional Groups | Imide, Phenyl, Secondary Alcohol |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-hydroxypropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5,7,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQKPHDATCXMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C2=CC=CC=C2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344210 | |

| Record name | 2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3700-55-8 | |

| Record name | 2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Hydroxypropyl Isoindoline 1,3 Dione and Analogues

Established Synthetic Routes to N-(Hydroxypropyl)phthalimides

Traditional methods for synthesizing N-(hydroxypropyl)phthalimides are well-established and typically involve direct condensation or N-alkylation strategies. These routes are effective for producing racemic or achiral analogues.

The most direct and widely used method for preparing N-substituted phthalimides is the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine. acs.orgorganic-chemistry.org In the case of 2-(2-hydroxypropyl)isoindoline-1,3-dione, this involves the reaction of phthalic anhydride with 1-amino-2-propanol. acgpubs.org The reaction is typically carried out by heating the two reagents, often in a solvent like toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus, driving the reaction to completion. acgpubs.orgprepchem.com Microwave-assisted synthesis under solvent-free conditions has also been reported as an efficient alternative. derpharmachemica.com This method is robust and applicable to a variety of aminoalcohols for the synthesis of a library of cyclic imide derivatives. researchgate.net

The general reaction scheme involves the initial formation of a phthalamic acid intermediate, which then undergoes cyclization upon heating to form the imide ring. Various conditions have been explored to optimize this transformation.

| Reactants | Solvent | Conditions | Yield | Reference |

| Phthalic anhydride, 1-amino-2-propanol | Toluene | Reflux, 36 h | - | acgpubs.org |

| Phthalic anhydride, 3-aminopropanol | Toluene | Reflux, 3 h | 55% | prepchem.com |

| Phthalic anhydride, Amino ethanol | - | Oil bath, 100°C, 2 h | 90.5% | silae.it |

| Phthalic anhydride, Amine | - | Microwave, 450W, 4-5 min | - | derpharmachemica.com |

Direct N-alkylation of phthalimide (B116566), known as the Gabriel synthesis, is a cornerstone method for preparing primary amines and can be adapted to synthesize N-substituted phthalimides. organic-chemistry.orgthermofisher.commasterorganicchemistry.com The process begins with the deprotonation of phthalimide using a base, such as potassium hydroxide (KOH) or potassium hydride (KH), to form the potassium phthalimide salt. masterorganicchemistry.comlibretexts.org This salt, containing a highly nucleophilic imide anion, is then reacted with an appropriate alkyl halide in a nucleophilic substitution (SN2) reaction. masterorganicchemistry.comlibretexts.orgucalgary.ca

To synthesize this compound via this route, potassium phthalimide would be reacted with a 1-halo-2-propanol, such as 1-chloro-2-propanol. The use of a polar aprotic solvent like dimethylformamide (DMF) is common to facilitate the SN2 reaction. thermofisher.com This method avoids the over-alkylation often seen when using ammonia or primary amines directly with alkyl halides, as the resulting N-alkylated phthalimide is significantly less nucleophilic. masterorganicchemistry.com

Advanced Synthetic Approaches for Stereocontrol

The synthesis of enantiomerically pure compounds is critical, particularly for pharmaceutical applications. Advanced synthetic strategies for this compound and its analogues focus on controlling the stereochemistry at the hydroxyl-bearing carbon.

Chiral pool synthesis leverages readily available, enantiopure starting materials to construct chiral target molecules. rsc.org For N-(2-hydroxypropyl)phthalimides, (R)- and (S)-epichlorohydrin and the corresponding glycidol enantiomers are common chiral precursors. google.comderpharmachemica.comresearchgate.net

One established pathway involves the reaction of potassium phthalimide with an enantiopure epichlorohydrin. google.comderpharmachemica.com This reaction proceeds via nucleophilic attack of the phthalimide anion on the terminal carbon of the epoxide, leading to ring-opening and the formation of a chiral N-(3-chloro-2-hydroxypropyl)phthalimide intermediate. derpharmachemica.comgoogle.comrsc.org This intermediate is a valuable synthon for various pharmaceuticals. derpharmachemica.com For instance, starting with (S)-epichlorohydrin yields the (S)-N-(3-chloro-2-hydroxypropyl)phthalimide. fda.gov

Alternatively, chiral N-(oxiran-2-ylmethyl)isoindoline-1,3-dione (N-glycidyl phthalimide) can be synthesized from chiral glycidol and phthalimide, often under Mitsunobu conditions. derpharmachemica.com This epoxy intermediate can then be reacted with various nucleophiles to introduce diversity while retaining the stereocenter. A process has been developed where an optically active 3-substituted 1-amino-2-propanol is first reacted with phthalic anhydride, and the resulting N-(3-substituted-2-hydroxypropyl)phthalimide is then subjected to an epoxide cyclization reaction to yield chiral glycidyl phthalimide. google.com

| Chiral Precursor | Reagent | Key Intermediate | Application | Reference |

| (S)-Epichlorohydrin | Potassium Phthalimide | 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione | Synthesis of Linezolid | derpharmachemica.com |

| (S)-Glycidol | Phthalimide | 2-(((S)-oxiran-2-yl)methyl)isoindoline-1,3-dione | General chiral intermediate | derpharmachemica.com |

| (S)-3-Aminopropane-1,2-diol | Phthalic Anhydride | 2-((2S)-2,3-Dihydroxypropyl)isoindole-1,3-dione | Synthesis of (S)-N-Glycidyl Phthalimide | cjph.com.cn |

| Optically active 3-substituted 1-amino-2-propanol | Phthalic Anhydride | N-(3-substituted-2-hydroxypropyl)phthalimide | Preparation of chiral glycidyl phthalimide | google.com |

Enantioselective synthesis aims to create a chiral molecule from an achiral precursor, establishing the desired stereochemistry during the reaction sequence. The chiral pool syntheses described above are technically enantioselective strategies as they result in optically pure products. By starting with a precursor of known chirality, such as (S)-epichlorohydrin, the chirality is transferred to the final product, yielding enantiopure N-(hydroxypropyl)phthalimide derivatives with high optical purity (e.g., >99% ee). google.comgoogle.comcjph.com.cn

These methods are crucial as they provide access to key chiral intermediates for important pharmaceuticals. derpharmachemica.comcjph.com.cn For example, 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a direct precursor to 2-(((S)-oxiran-2-yl)methyl)isoindoline-1,3-dione, a key building block for the antibiotic Linezolid and the anticoagulant Rivaroxaban. derpharmachemica.comcjph.com.cn The retention of stereochemical integrity throughout the synthetic sequence is a primary advantage of these approaches. google.comderpharmachemica.com

Diastereoselective synthesis becomes a key consideration when a molecule contains two or more stereocenters. The goal is to control the relative configuration of these centers, leading to the preferential formation of one diastereomer over others. In the context of this compound analogues, this would be relevant if additional chiral centers were present on either the phthalimide core or the alkyl side chain.

While specific examples for the diastereoselective synthesis of this compound itself are not prominently detailed, the principles of substrate-controlled diastereoselection would apply. An existing stereocenter in the starting material, such as a chiral aminoalcohol with multiple stereocenters, would influence the stereochemical outcome of subsequent reactions. The steric and electronic properties of the existing chiral center would direct the approach of reagents, favoring the formation of the sterically less hindered or electronically more stable diastereomer.

Synthesis of Structurally Related Isoindoline-1,3-dione Derivatives

The versatility of the phthalimide synthesis allows for the creation of a vast library of structurally related derivatives through modifications of the starting materials or subsequent reactions on the initial product.

The N-alkyl chain of isoindoline-1,3-dione can be readily modified by selecting different primary amines for the initial condensation reaction with phthalic anhydride. For instance, reacting phthalic anhydride with ethanolamine yields 2-(2-hydroxyethyl)isoindoline-1,3-dione, while using 3-amino-1-propanol produces 2-(3-hydroxypropyl)isoindoline-1,3-dione. derpharmachemica.comsilae.it

Further modifications can be performed on the N-alkyl chain after the formation of the phthalimide ring. The hydroxyl group of an N-hydroxyalkyl derivative can be converted into other functional groups. A common strategy involves reacting the alcohol with methanesulfonyl chloride to form a mesylate intermediate. acgpubs.org This mesylate is a good leaving group and can be subsequently substituted, for example, with sodium azide (B81097) (NaN3) to introduce an azide group onto the alkyl chain. acgpubs.org This two-step process transforms an N-hydroxyalkyl phthalimide into an N-azidoalkyl phthalimide, demonstrating a method for altering the chain's functionality post-synthesis. acgpubs.org

Additional functional groups can be incorporated into the isoindoline-1,3-dione structure in several ways. One approach is to start with a substituted phthalic anhydride. For example, using trimellitic anhydride chloride allows for the introduction of an acyl chloride group, which can then be esterified. sdu.dkglobalresearchonline.net

Alternatively, the amine component can carry the desired functional group. The reaction of phthalic anhydride with glycine in refluxing glacial acetic acid yields 2-(1,3-dioxoisoindolin-2-yl)acetic acid. nih.gov The carboxylic acid moiety can then be activated with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) to form amide bonds with other amines, such as 4-(aminomethyl)pyridine. nih.gov This route effectively attaches a complex, functionalized side chain to the nitrogen atom of the phthalimide.

Another strategy involves the reaction of 2-(4-acetylphenyl)isoindoline-1,3-dione with various aldehydes (e.g., o-vanillin) in the presence of a base like sodium hydroxide to form chalcone derivatives, introducing a new carbon-carbon double bond and additional functional groups onto the phenyl ring attached to the nitrogen. 2promojournal.com

Bis-phthalimide systems, which contain two phthalimide units within a single molecule, can be synthesized through several methodologies. A straightforward method involves the reaction of a diamine or a polyamine with phthalic anhydride. For example, diethylenetriamine reacts with phthalic anhydride in methanol to yield a bis(2-phthalimidoethyl)amine derivative, where two phthalimide groups are linked by a central nitrogen atom. iucr.org

Another elegant approach involves linking two phthalimide units via an ester bridge. This can be achieved by reacting trimellitic anhydride chloride with an N-hydroxyalkyl phthalimide, such as N-(hydroxymethyl)phthalimide or N-(2-hydroxyethyl)phthalimide, in a solvent like dry pyridine. sdu.dkglobalresearchonline.net This reaction forms a molecule containing both a phthalimide and a phthalic anhydride-derived ester, which can be further reacted to create more complex bis-imide structures. sdu.dkglobalresearchonline.net

Reaction Conditions and Optimization in this compound Synthesis

The efficiency of synthesizing this compound and its analogues is highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the solvent system, reaction temperature, and the use of catalysts.

The choice of solvent and temperature plays a critical role in the formation of the imide ring. A common method for synthesizing N-hydroxyalkyl isoindoline-1,3-diones involves refluxing the corresponding amino alcohol with phthalic anhydride in a non-polar solvent like toluene for an extended period, such as 36 hours. acgpubs.org Glacial acetic acid is also frequently used as a solvent, particularly for the condensation of phthalic anhydride with amino acids or other amines, often under reflux conditions for several hours. mdpi.comnih.govgsconlinepress.com

Microwave-assisted synthesis offers a significant acceleration of the reaction. The reaction of phthalic anhydride with an amine in a microwave synthesizer can be completed in as little as 4-5 minutes at a power of 450 watts, leading to the rapid formation of the desired product. derpharmachemica.com

Temperature can dramatically influence reaction outcomes and yields. In the synthesis of complex fused isoindole-diones via the Diels-Alder reaction, screening of various solvents showed that while reactions in DCM, THF, or benzene (B151609) at their respective boiling points gave poor to moderate yields, increasing the temperature to 100 °C in toluene improved the product yield. rsc.org Similarly, the reaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene requires reflux conditions to form the desired isoindoline-1,3-dione derivatives; conducting the reaction without heating leads to the formation of an intermediate monoacylation product instead. mdpi.com

| Reactants | Solvent | Temperature | Time | Outcome |

|---|---|---|---|---|

| Phthalic Anhydride + Amino Alcohol | Toluene | Reflux | 36 h | Successful imide formation acgpubs.org |

| Phthalic Anhydride + Glycine | Glacial Acetic Acid | Reflux (120 °C) | 8 h | High yield of N-substituted imide nih.gov |

| Phthalic Anhydride + Amine | None (Microwave) | N/A (450 W) | 4-5 min | Rapid imide synthesis derpharmachemica.com |

| N-Arylbenzenecarboximidamide + Phthalic Anhydride | Benzene | Reflux | Not specified | Formation of target imide mdpi.com |

| N-Arylbenzenecarboximidamide + Phthalic Anhydride | Benzene | Room Temperature | Not specified | Formation of intermediate amic acid mdpi.com |

While thermal condensation is a widely used method for imide synthesis, catalytic approaches can offer milder conditions and improved efficiency. Lewis acids have been shown to be effective catalysts for this transformation. For example, TaCl5-silica gel has been used as a Lewis acid catalyst for the preparation of imides from anhydrides under solvent-free microwave irradiation conditions. organic-chemistry.org Heterogeneous Lewis acids like Nb2O5 have also demonstrated high catalytic activity for the imidation of both dicarboxylic acids and carboxylic anhydrides with amines. researchgate.net These catalysts are often reusable and can be easily separated from the reaction mixture. researchgate.net

In the context of forming poly(urethane imide)s, the reaction of aromatic isocyanates with anhydrides can be catalyzed by amines. rsc.org Mechanistic studies have shown that a secondary amine can act as a pre-catalyst with a tertiary amine as a co-catalyst to facilitate the reaction, often proceeding rapidly without the need for an additional solvent. rsc.org This highlights the potential for amine-based catalytic systems in specific imide formation reactions.

| Catalyst System | Reactants | Conditions | Key Features |

|---|---|---|---|

| TaCl5-silica gel | Anhydrides + Amines | Solvent-free, Microwave | Lewis acid catalysis organic-chemistry.org |

| Nb2O5 | Anhydrides/Dicarboxylic Acids + Amines | Not specified | Reusable, heterogeneous Lewis acid catalyst researchgate.net |

| Secondary Amine (pre-catalyst) + Tertiary Amine (co-catalyst) | Isocyanates + Anhydrides | Solvent-free | Amine-catalyzed mechanism for PUI synthesis rsc.org |

| Manganese pincer complex | Diols + Amines | Not specified | Dehydrogenative coupling to form cyclic imides organic-chemistry.org |

Purification Techniques and Yield Improvement Strategies

The successful synthesis of this compound and its analogues relies heavily on effective purification techniques to isolate the target compound from unreacted starting materials, byproducts, and solvents. Furthermore, optimizing synthetic methodologies is crucial for maximizing product yield. Research into the synthesis of phthalimide derivatives highlights several key strategies for both purification and yield enhancement.

Purification Techniques

The purification of isoindoline-1,3-dione derivatives typically involves one or a combination of standard laboratory techniques. The choice of method depends on the physical state of the product (solid or oil) and the nature of the impurities.

Recrystallization: This is the most frequently cited method for purifying solid phthalimide compounds. google.comnih.govresearchgate.net The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities dissolved in the solvent. The selection of an appropriate solvent is critical for efficient purification.

Table 1: Solvents Used for Recrystallization of Phthalimide Analogues

| Solvent(s) | Compound Type/Analogue | Reference |

|---|---|---|

| Ethanol | N-substituted phthalimides | researchgate.netnih.govmdpi.comneliti.com |

| Water | Phthalimide | orgsyn.org |

| Ethanol/Hexane (B92381) | N-arylpiperazine substituted isoindoline-1,3-dione | nih.govmdpi.com |

| Cyclohexane | N-arylpiperazine substituted isoindoline-1,3-dione | mdpi.com |

| Ether | 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde | researchgate.net |

Chromatography: Column chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase. It is particularly useful for purifying non-crystalline products or for separating mixtures with components of similar solubility. For isoindoline-1,3-dione derivatives, silica (B1680970) gel is commonly used as the stationary phase. nih.govacgpubs.orggoogle.com The crude product is loaded onto the column and eluted with a solvent system, allowing for the collection of pure fractions. Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and the effectiveness of the chromatographic separation. nih.govderpharmachemica.com

Table 2: Column Chromatography Systems for Phthalimide Analogues

| Stationary Phase | Eluent System (Mobile Phase) | Compound Type/Analogue | Reference |

|---|---|---|---|

| Silica Gel | Petroleum Ether:Ethyl Acetate (B1210297) (1:1) | Isoindoline-1,3-dione intermediate | google.com |

| Silica Gel | Ethyl Acetate/n-hexane (20:80) | 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | acgpubs.org |

| Silica Gel | Ethyl Acetate/n-hexane (10:90) | N-substituted isoindole-1,3-dione derivatives | acgpubs.org |

Washing and Filtration: Before final purification, the crude product is often washed to remove residual acids, bases, or soluble impurities. nih.govacgpubs.org Common washing agents include cold water, saturated sodium bicarbonate solutions, and methanol. nih.govresearchgate.netacgpubs.org Following washing or recrystallization, the solid product is collected by filtration. nih.govmdpi.com2promojournal.com

Yield Improvement Strategies

Maximizing the yield of the desired product is a primary goal in chemical synthesis. Several strategies have been employed to improve the efficiency of reactions producing this compound and related compounds.

Optimization of Reaction Conditions:

Temperature and Reaction Time: Many synthetic procedures for phthalimide derivatives involve heating the reaction mixture under reflux for extended periods to ensure the reaction goes to completion. nih.govacgpubs.org The optimal temperature and duration can vary significantly depending on the specific reactants and solvents used. For instance, some reactions are refluxed for 2 to 8 hours, while others may require 36 hours. nih.govacgpubs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to good to excellent yields (ranging from 52-89%). researchgate.netderpharmachemica.com This technique provides rapid and uniform heating of the reaction mixture.

High-Temperature/High-Pressure Methods: A clean synthesis method using high-temperature, high-pressure H₂O/EtOH mixtures has been shown to afford phthalimide compounds as pure crystals in many cases, with yields being moderate to excellent. rsc.org This approach benefits from the unique dehydrating effect and solvation properties of the solvent mixture under these conditions. rsc.org

Use of Catalysts:

Phase Transfer Catalysts: In reactions involving potassium phthalimide, phase transfer catalysts such as tetra-n-butylammonium hydrogensulfate can significantly accelerate the reaction rate. google.com

Acid Catalysts: Sulphamic acid has been used as a catalyst in the reaction of phthalic anhydride with primary amines in acetic acid, resulting in high yields (86-98%). researchgate.net

Table 3: Yield Improvement Strategies and Reported Yields

| Strategy | Details | Reported Yield | Reference |

|---|---|---|---|

| Microwave Synthesis | Reaction of phthalic anhydride and amine at 450 watts for 4-5 minutes. | 61-87% | derpharmachemica.com |

| Microwave Synthesis | Reaction of phthalic anhydride with various amines for 3-10 minutes. | 52-89% | researchgate.net |

| Acid Catalysis | Sulphamic acid (10%) in acetic acid at 110 °C. | 86-98% | researchgate.net |

| High-Temp/Pressure | H₂O/EtOH (1/1 v/v) mixture. | Up to 95% | rsc.org |

Reagent Selection and Stoichiometry: The choice of reagents and their molar ratios is fundamental. Many procedures utilize equimolar amounts of the starting amine and phthalic anhydride derivative. derpharmachemica.com In some cases, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with hydroxybenzotriazole (HOBT) are used to facilitate amide bond formation, leading to good yields. nih.gov A thorough work-up procedure, including extraction and washing steps, is essential to remove byproducts and unreacted reagents, thereby improving the purity and isolated yield of the final product. acgpubs.org

Chemical Reactivity and Derivatization Studies of 2 2 Hydroxypropyl Isoindoline 1,3 Dione

Transformations of the Hydroxyl Group

The secondary alcohol on the N-propyl substituent is a key site for chemical modification, enabling oxidation, esterification, etherification, and nucleophilic substitution reactions.

The secondary hydroxyl group of 2-(2-hydroxypropyl)isoindoline-1,3-dione can be oxidized to the corresponding ketone, 2-(2-oxopropyl)isoindoline-1,3-dione. This transformation converts the secondary alcohol into a carbonyl group, which can then serve as an electrophilic site for subsequent reactions, such as nucleophilic additions or condensations.

Standard oxidation protocols can be employed for this conversion. The choice of oxidant is crucial to ensure selectivity for the secondary alcohol without affecting the phthalimide (B116566) ring.

Table 1: Oxidation of this compound

| Reactant | Product | Reagent Example |

|---|

This type of oxidation is also observed in metabolic pathways of more complex drugs containing this structural motif. For example, the metabolism of apremilast, a molecule that features a substituted N-alkyl phthalimide structure, involves oxidative processes mediated by cytochrome P450 enzymes. nih.govnih.govresearchgate.net

The nucleophilic nature of the hydroxyl group allows for esterification and etherification reactions, providing pathways to introduce a variety of functional groups.

Esterification: The reaction with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (under appropriate catalytic conditions) yields the corresponding esters. A common procedure involves the conversion of the hydroxyl group into a sulfonate ester, such as a mesylate or tosylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like triethylamine. acgpubs.org This not only forms an ester but also transforms the hydroxyl into an excellent leaving group for subsequent substitution reactions.

Etherification: Ether derivatives can be synthesized, for instance, through a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Table 2: Example Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Methanesulfonyl chloride, Triethylamine acgpubs.org | Sulfonate Ester |

Nucleophilic substitution at the carbon atom bearing the hydroxyl group typically requires a two-step process. The hydroxyl group itself is a poor leaving group and must first be converted into a better one, such as a sulfonate ester (mesylate, tosylate) or a halide.

Once activated, the carbon becomes susceptible to attack by a wide range of nucleophiles. For example, treatment of the corresponding methanesulfonate derivative with sodium azide (B81097) in a solvent like DMF leads to the formation of 2-(2-azidopropyl)isoindoline-1,3-dione. acgpubs.org This azide derivative can be further reduced to the corresponding primary amine, providing a route to 2-(2-aminopropyl)isoindoline-1,3-dione. This sequence is an alternative to the direct use of ammonia, which can be less efficient.

Another example involves the reaction of potassium phthalimide with (R)-1-azido-3-chloropropan-2-ol to yield (R)-2-(3-azido-2-hydroxypropyl)isoindoline-1,3-dione, demonstrating the utility of related halo-alcohols in synthesizing derivatives. researchgate.net

Table 3: Nucleophilic Substitution Pathway

| Starting Material | Intermediate | Nucleophile | Final Product Example |

|---|

Reactions Involving the Imide Moiety

The phthalimide group, while generally stable, can undergo reactions that involve the cleavage of the imide ring or reactions related to its synthesis via N-substitution.

The phthalimide ring can be opened under various conditions, a reaction that is the cornerstone of the Gabriel synthesis of primary amines. The most common method for cleaving the phthalimide group is through hydrazinolysis.

Reacting an N-substituted phthalimide, such as this compound, with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol leads to the cleavage of the C-N bonds of the imide. mdpi.com This reaction releases the primary amine (in this case, 1-aminopropan-2-ol) and forms the stable cyclic byproduct, phthalhydrazide. The reaction conditions, such as temperature, can influence the outcome, with different cyclization products possible depending on the substrate. mdpi.com

Alternatively, acidic or basic hydrolysis can also be employed to open the ring, although these methods often require harsh conditions and can sometimes lead to lower yields or side reactions. Basic hydrolysis yields the phthalate salt and the primary amine, while acid hydrolysis gives phthalic acid and the protonated amine.

Table 4: Phthalimide Ring Opening Methods

| Method | Reagent | Products |

|---|---|---|

| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O) mdpi.com | 1-Aminopropan-2-ol + Phthalhydrazide |

| Basic Hydrolysis | Sodium Hydroxide (NaOH) | 1-Aminopropan-2-ol + Sodium Phthalate |

The synthesis of this compound itself is a prime example of an N-substitution reaction. It is typically prepared by the condensation of phthalic anhydride (B1165640) with 1-amino-2-propanol. derpharmachemica.com This reaction proceeds via the formation of an intermediate phthalamic acid, which then undergoes intramolecular cyclization upon heating to form the imide. researchgate.net

While the nitrogen atom in this compound is already alkylated, the principles of N-alkylation are central to the synthesis of the entire class of N-substituted phthalimides. rsc.orgmdpi.com The parent compound, phthalimide, contains an acidic N-H proton. Deprotonation with a base like potassium carbonate or potassium hydroxide forms the phthalimide anion, a potent nucleophile. This anion can then be alkylated by reaction with various electrophiles, such as alkyl halides. rsc.org This general reactivity underpins the Gabriel synthesis and the preparation of a vast library of N-substituted isoindoline-1,3-diones. nih.govnih.govnih.gov

Further reaction at the nitrogen of an already N-substituted phthalimide is not typical unless it involves cleavage of the existing N-alkyl bond. However, the imide carbonyl groups can influence the reactivity of the molecule, for example, by undergoing photochemical reactions in their triplet excited state. researchgate.net

Functionalization of the Aromatic Ring

The phthalimide ring system is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the two imide carbonyl groups. These groups deactivate the benzene (B151609) ring, making reactions like nitration, halogenation, and Friedel-Crafts reactions challenging. However, under forcing conditions, such substitutions can be achieved.

Nitration: The nitration of N-substituted phthalimides typically requires strong nitrating agents, such as a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction leads to the introduction of a nitro group onto the aromatic ring. The primary products are the 3-nitro and 4-nitro isomers, with the substitution pattern influenced by the reaction conditions.

| Reagents and Conditions | Products | Observations |

| Fuming HNO₃, concentrated H₂SO₄ | 3-Nitro- and 4-Nitro-2-(2-hydroxypropyl)isoindoline-1,3-dione | The electron-withdrawing imide group directs the incoming electrophile to the meta position (C-4 and C-5 are ortho/para to one carbonyl and meta to the other, while C-3 and C-6 are meta to one and ortho/para to the other), but electronic and steric factors lead to a mixture of isomers. |

Halogenation: Direct halogenation of the phthalimide ring is also feasible, typically employing a Lewis acid catalyst. For instance, bromination can be carried out using bromine in the presence of iron(III) bromide. The substitution pattern is expected to be similar to that of nitration.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult to perform on the deactivated phthalimide ring. The strong Lewis acids required for these reactions can complex with the carbonyl oxygen atoms, further deactivating the ring and potentially leading to side reactions.

Mechanistic Organic Chemistry Studies of this compound Transformations

Investigation of Reaction Pathways

The transformations of this compound can proceed through various mechanistic pathways, largely dependent on the nature of the reagents and reaction conditions. Reactions can occur at the aromatic ring, the hydroxyl group, or involve the entire N-substituted side chain.

Electrophilic Aromatic Substitution: The mechanism for the functionalization of the aromatic ring, such as nitration, follows the general pathway for electrophilic aromatic substitution. This involves the generation of a strong electrophile (e.g., the nitronium ion, NO₂⁺), followed by its attack on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Subsequent deprotonation by a weak base restores the aromaticity of the ring.

Nucleophilic Substitution at the Side Chain: The hydroxyl group of the side chain can be a site for various nucleophilic substitution reactions. For instance, it can be converted into a better leaving group (e.g., a tosylate or mesylate) and then displaced by a nucleophile. These reactions typically proceed via an Sₙ2 mechanism, especially with unhindered primary or secondary substrates, leading to an inversion of configuration at the chiral center.

Stereochemical Outcomes of Reactions

The presence of a chiral center in the 2-hydroxypropyl side chain introduces stereochemical considerations into the reactions of this molecule. The stereochemical outcome of a reaction is highly dependent on the reaction mechanism.

Reactions at the Chiral Center: Any reaction that occurs directly at the stereocenter (the carbon bearing the hydroxyl group) has the potential to alter the stereochemistry.

Sₙ2 Reactions: As mentioned, nucleophilic substitution reactions proceeding through an Sₙ2 mechanism will result in an inversion of the stereochemical configuration at the chiral center. For example, if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer.

Sₙ1 Reactions: If the reaction proceeds through an Sₙ1 mechanism, which involves the formation of a planar carbocation intermediate, the outcome is typically racemization. The incoming nucleophile can attack the carbocation from either face with equal probability, leading to a mixture of both enantiomers.

Retention of Configuration: Some reactions can proceed with retention of configuration. This often occurs when the reaction mechanism involves the formation of an intermediate where the incoming group is delivered from the same face as the leaving group, or through a double inversion process.

Reactions Not Involving the Chiral Center: Reactions that occur at other parts of the molecule, such as the aromatic ring or the terminal methyl group of the side chain, will generally not affect the stereochemistry at the existing chiral center, and the product will retain the original configuration.

The stereochemical purity of the products is a critical aspect of the synthesis of chiral molecules, and understanding the underlying reaction mechanisms is essential for predicting and controlling the stereochemical outcomes.

| Reaction Type | Mechanistic Pathway | Expected Stereochemical Outcome at C-2 of the Propyl Chain |

| Nucleophilic substitution of a tosylated hydroxyl group | Sₙ2 | Inversion of configuration |

| Nucleophilic substitution of a tosylated hydroxyl group | Sₙ1 | Racemization |

| Nitration of the aromatic ring | Electrophilic Aromatic Substitution | Retention of configuration |

Spectroscopic and Structural Elucidation of 2 2 Hydroxypropyl Isoindoline 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Proton (¹H) NMR spectroscopy is instrumental in confirming the molecular structure of 2-(2-Hydroxypropyl)isoindoline-1,3-dione by identifying the number of distinct proton environments, their chemical shifts, signal multiplicities, and coupling constants.

The aromatic protons of the phthalimide (B116566) group typically appear as a complex multiplet in the downfield region of the spectrum, usually between 7.7 and 7.9 ppm. This multiplet arises from the four protons on the benzene (B151609) ring. The protons of the hydroxypropyl side chain are observed in the upfield region. The methyl (CH₃) group protons typically appear as a doublet, while the methine (CH) and methylene (B1212753) (CH₂) protons exhibit more complex splitting patterns due to their coupling with each other and the hydroxyl proton. The hydroxyl (OH) proton signal can vary in its chemical shift and may appear as a broad singlet, depending on the solvent and concentration.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.85 - 7.75 | Multiplet | - |

| CH (methine) | ~4.0 | Multiplet | - |

| CH₂ (methylene) | ~3.7 | Multiplet | - |

| OH (hydroxyl) | Variable | Singlet (broad) | - |

| CH₃ (methyl) | ~1.2 | Doublet | ~6-7 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used.

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the complete characterization of the carbon framework.

The carbonyl carbons of the phthalimide group are the most deshielded and appear furthest downfield, typically in the range of 168 ppm. The aromatic carbons of the benzene ring resonate between 123 and 134 ppm. The carbons of the hydroxypropyl side chain are found in the upfield region of the spectrum, with the carbon bearing the hydroxyl group (CH-OH) appearing at a lower field than the other aliphatic carbons due to the electronegativity of the oxygen atom.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~168 |

| Aromatic C (quaternary) | ~132 |

| Aromatic CH | ~134, ~123 |

| CH-OH (methine) | ~65 |

| CH₂ (methylene) | ~45 |

| CH₃ (methyl) | ~20 |

Note: These are approximate chemical shifts, and actual values can vary based on experimental conditions.

Since this compound possesses a chiral center at the 2-position of the propyl chain, it can exist as a pair of enantiomers. Advanced NMR techniques are essential for the stereochemical assignment of these and other diastereomeric derivatives.

In cases where enantiomers need to be distinguished, chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR. These agents interact with the enantiomers to form diastereomeric complexes, which can then be differentiated by their distinct NMR spectra.

Vibrational Spectroscopy (IR)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent features include the stretching vibrations of the carbonyl groups of the imide, the hydroxyl group, and the C-H bonds of the aromatic and aliphatic parts of the molecule.

The carbonyl (C=O) stretching vibrations of the phthalimide group typically appear as two strong absorption bands, corresponding to the symmetric and asymmetric stretching modes. The hydroxyl (O-H) group gives rise to a broad absorption band in the high-frequency region of the spectrum. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear just below this value.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | Stretching | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |

| C=O (imide) | Asymmetric Stretching | ~1770 | Strong |

| C=O (imide) | Symmetric Stretching | ~1700 | Strong |

| C-N (imide) | Stretching | ~1380 | Strong |

| C-O (alcohol) | Stretching | ~1050 | Medium |

Mass Spectrometry

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₁₁NO₃, the expected exact mass of the molecular ion [M]⁺ is approximately 205.07 g/mol .

Upon ionization, the molecular ion can undergo fragmentation, providing valuable structural clues. Common fragmentation pathways for N-substituted phthalimides involve cleavage of the bond between the nitrogen atom and the substituent. For this compound, a characteristic fragmentation would be the loss of the hydroxypropyl group or parts of it. The phthalimide moiety itself is quite stable and often gives rise to a prominent fragment ion. Analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique is crucial for confirming the elemental composition of newly synthesized molecules like this compound and its derivatives.

In a typical HRMS analysis, the experimentally measured exact mass is compared to the calculated theoretical mass for a proposed molecular formula. A small mass error, usually in the parts-per-million (ppm) range, provides strong evidence for the correct identification of the compound. For instance, the HRMS data for 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, a derivative, showed an [M+H]⁺ ion at m/z 196.0994, which is in close agreement with the calculated mass of 196.0968, confirming its molecular formula. acgpubs.org

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |

| 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | C₁₀H₁₁NO₃ | 196.0968 | 196.0994 |

This level of precision allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as those containing hydroxyl groups. nih.gov In ESI-MS, ions are generated directly from a solution, which minimizes fragmentation and typically produces intact molecular ions, such as the protonated molecule [M+H]⁺.

This technique is widely used in the analysis of isoindoline-1,3-dione derivatives. mdpi.com For example, in the study of various substituted isoindoline (B1297411) nitroxides, ESI-MS was employed to record the mass spectra, where the dominant molecular species resulted from oxidation rather than simple protonation. nih.gov This highlights the ability of ESI-MS to probe the electronic properties of the molecules under investigation. The technique is also fundamental in hyphenated methods like LC-MS for identifying and quantifying compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LCMS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is indispensable for assessing the purity of synthesized compounds and confirming their identity. ed.ac.uknih.gov

In a typical LC-MS analysis, the sample is first injected into an LC column, where the individual components are separated based on their physicochemical properties. The separated components then enter the mass spectrometer, which provides mass information for each eluted peak. This allows for the unambiguous identification of the target compound and any impurities present in the sample. For isoindoline-1,3-dione derivatives, LC-MS is routinely used to ensure the quality of the synthesized products before further characterization or biological testing.

Fragmentation Pathway Analysis

Fragmentation pathway analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking down the molecular ion into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate the connectivity of atoms and functional groups.

For isoindoline-1,3-dione derivatives, the fragmentation pathways can reveal key structural features. For example, in the mass spectrum of the related compound N-(2-Hydroxyethyl)phthalimide, characteristic fragment ions are observed that correspond to specific bond cleavages within the molecule. nist.gov The study of these pathways can involve proposing mechanisms for the formation of observed fragment ions, which are often supported by computational chemistry calculations. nih.govresearchgate.net Common fragmentation patterns for similar structures include losses of small neutral molecules like water (H₂O), carbon monoxide (CO), or parts of the alkyl side chain. mdpi.com

A proposed fragmentation for the core isoindoline-1,3-dione structure often involves the cleavage of the imide ring, leading to characteristic fragment ions that can be used to identify this structural motif. massbank.eu For this compound, fragmentation would likely involve the loss of the hydroxypropyl side chain or parts thereof.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

Crystal Structure Analysis of this compound

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related structures provides significant insight. For example, the crystal structure of 2-(2-hydroxyethyl)isoindoline-1,3-dione reveals that the phthalimide unit is essentially planar. researchgate.net Similarly, in 2-(2-Hydroxyphenyl)isoindoline-1,3-dione, the dihedral angle between the phthalimide and hydroxyphenyl planes is 71.8 (2)°. researchgate.net These findings suggest that the phthalimide core of this compound is also likely to be planar, with the hydroxypropyl side chain adopting a specific conformation in the crystal lattice.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, molecules are held together by a network of intermolecular interactions, with hydrogen bonding being particularly important for molecules containing hydroxyl and carbonyl groups. nih.gov The analysis of these interactions is crucial for understanding the crystal packing and the physical properties of the material.

Structural Elucidation of Chiral Forms

The definitive three-dimensional arrangement of the chiral forms of this compound, designated as (R)- and (S)-enantiomers, is crucial for understanding their interaction with other chiral molecules and for ensuring enantiomeric purity. While specific crystallographic data for this compound is not extensively documented in publicly available literature, the structural elucidation of chiral phthalimide derivatives is commonly achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of the stereocenter.

For analogous chiral N-substituted phthalimides, X-ray crystallography has been instrumental in confirming the absolute configuration assigned by other methods and in studying intermolecular interactions within the crystal lattice. These studies reveal how the phthalimide group and the chiral side chain pack in the solid state, influenced by hydrogen bonding (often involving the hydroxyl group) and other non-covalent interactions. The structural data obtained from X-ray analysis is fundamental for computational modeling and for understanding the mechanisms of chiral recognition observed in chromatographic separations.

Chromatographic Analysis for Purity and Enantiomeric Excess

Chromatographic techniques are indispensable for assessing the purity and determining the enantiomeric composition of this compound. A combination of thin-layer, column, and chiral high-performance liquid chromatography is typically employed throughout the synthesis and purification process.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and effective qualitative method for monitoring the progress of reactions that synthesize this compound and for preliminary purity assessment. researchgate.netnih.gov The chromatographic behavior of phthalimide derivatives on silica (B1680970) gel plates is influenced by the polarity of the molecule and the composition of the mobile phase. nih.gov Due to the presence of the polar hydroxyl (-OH) and dione (B5365651) groups, this compound is a polar compound.

For the TLC analysis of polar N-substituted phthalimides, silica gel 60 F254 plates are commonly used as the stationary phase. libretexts.org The choice of the mobile phase is critical for achieving good separation. interchim.com A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate (B1210297) or acetone) is typically used. The polarity of the eluent is adjusted to obtain an optimal retardation factor (Rf) value, ideally between 0.3 and 0.7 for accurate assessment. Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), as the phthalimide ring is UV-active, or by using chemical staining agents that react with the hydroxyl group, such as potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate. ictsl.net

Table 1: Representative TLC Systems for Polar N-Substituted Phthalimides

| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Application |

|---|---|---|---|

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) | UV (254 nm) | Reaction Monitoring |

| Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) | UV (254 nm), Iodine Vapor | Purity Check |

Column Chromatography for Purification

Column chromatography is the standard method for the preparative purification of this compound from reaction byproducts and unreacted starting materials on a larger scale. uvic.canih.gov The principle of separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it. columbia.edu

For the purification of polar compounds like this compound, silica gel (60-120 or 230-400 mesh) is the most commonly used stationary phase due to its polar nature. uvic.caacgpubs.org The elution of compounds from the column generally follows an order of increasing polarity; non-polar impurities are eluted first, followed by the desired product, and then more polar impurities. uvic.ca The selection of an appropriate eluent system is crucial for a successful separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often employed to achieve optimal separation. For instance, a gradient of ethyl acetate in hexane is a common choice.

Table 2: Typical Column Chromatography Parameters for the Purification of Polar Phthalimide Derivatives

| Stationary Phase | Mobile Phase (Eluent System) | Elution Order | Monitoring |

|---|---|---|---|

| Silica Gel (230-400 mesh) | Gradient: Hexane to Ethyl Acetate | Increasing polarity | TLC, UV detection of fractions |

| Silica Gel (60-120 mesh) | Isocratic: Dichloromethane with 1-5% Methanol | Increasing polarity | TLC, UV detection of fractions |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of the enantiomers of this compound, allowing for the precise determination of enantiomeric excess (ee). americanpharmaceuticalreview.comheraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation. csfarmacie.czeijppr.comchromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, have proven to be highly effective for the enantioseparation of a wide range of chiral compounds, including phthalimide derivatives. mdpi.comnih.govnih.gov Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are frequently employed. mdpi.comnih.gov

The separation is typically performed in normal-phase or polar organic modes. mdpi.comnih.gov In the normal-phase mode, a mixture of a non-polar alkane (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol (B130326) or ethanol) is used as the mobile phase. The polar organic mode utilizes polar solvents like methanol, ethanol, or acetonitrile. mdpi.comnih.gov The choice of the mobile phase and its composition significantly influences the retention and resolution of the enantiomers. Detection is commonly carried out using a UV detector, set at a wavelength where the phthalimide moiety exhibits strong absorbance. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. sigmaaldrich.com

Table 3: Illustrative Chiral HPLC Conditions for the Separation of Phthalimide Enantiomers

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (UV) |

|---|---|---|---|

| Chiralpak® AD-H | Hexane:Isopropanol (90:10) | 1.0 | 220 nm |

| Chiralcel® OJ-H | Methanol (100%) | 0.5 | 230 nm |

Computational and Theoretical Investigations of 2 2 Hydroxypropyl Isoindoline 1,3 Dione Systems

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among these, docking studies are particularly valuable for predicting how a small molecule (ligand), such as an isoindoline-1,3-dione derivative, might bind to the active site of a macromolecular target, typically a protein or enzyme. jmpas.com

Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule. This analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-target complex. jmpas.comnih.gov

For the isoindoline-1,3-dione scaffold, studies have demonstrated interactions with a variety of enzymes. For instance, in studies targeting cyclooxygenase (COX) enzymes, derivatives have been shown to bind within the active site, stabilized by several hydrophobic interactions. nih.govmdpi.com The isoindoline-1,3-dione moiety can engage in π-σ interactions with residues like Leu352 and π-alkyl interactions with Ala523 and Val523. nih.govmdpi.com The carbonyl groups of the dione (B5365651) are also critical, often acting as hydrogen bond acceptors. researchgate.net In one study, a hydrogen bond was observed between a carbonyl oxygen and the Ser530 residue in the COX-1 active site. nih.govmdpi.com

Similarly, in the context of acetylcholinesterase (AChE) inhibition, the phthalimide (B116566) moiety has been shown to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Docking studies revealed that the phthalimide ring can engage in π-π stacking interactions with Trp279 in the PAS, while a carbonyl group may form a hydrogen bond with Tyr121. nih.gov Other derivatives have shown hydrogen bonding between the isoindolin-1,3-dione's carbonyl group and residues like Arg296 and Phe295 in the acyl pocket of AChE. nih.gov

The table below summarizes typical interactions observed for isoindoline-1,3-dione derivatives with various biological targets, as determined by molecular docking studies.

| Macromolecular Target | Interacting Residues | Type of Interaction | Reference Compound Moiety |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Ser530 | Hydrogen Bond | Carbonyl Group |

| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355 | Hydrogen Bond | Carbonyl Group |

| Cyclooxygenase-2 (COX-2) | Leu352, Ala523, Val523 | π-σ / π-alkyl | Isoindoline-1,3-dione Ring |

| Acetylcholinesterase (AChE) | Trp279 | π-π Stacking | Phthalimide Moiety |

| Acetylcholinesterase (AChE) | Arg296, Phe295 | Hydrogen Bond | Carbonyl Group |

| Butyrylcholinesterase (BChE) | Glu197 | Hydrogen Bond | Carbonyl Group |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2-(2-Hydroxypropyl)isoindoline-1,3-dione, the flexibility of the 2-hydroxypropyl side chain is of particular interest. The orientation of this substituent relative to the planar phthalimide ring can influence its interaction with target molecules.

In a related compound, 2-(2-hydroxyethyl)isoindoline-1,3-dione, the hydroxyethyl (B10761427) substituent was found to adopt a coiled conformation, with a specific N—C—C—O torsion angle of −65.3 (3)°. researchgate.net Such specific conformations are determined by minimizing the molecule's potential energy. Energy minimization is a computational process used to find the molecular geometry with the lowest energy, representing the most stable conformation. mdpi.com Algorithms like the steepest descent approach are used to relax the system and identify this low-energy state before proceeding with more complex simulations like molecular dynamics. nih.gov The stability of a protein-ligand complex can be further assessed through molecular dynamics simulations by calculating the root-mean-square deviation (RMSD) of the protein backbone over time; lower RMSD values typically indicate a more stable complex. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods provide a deeper understanding of molecular reactivity, stability, and spectroscopic properties. semanticscholar.org

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. semanticscholar.org DFT studies on isoindoline-1,3-dione derivatives have been used to calculate molecular and electronic properties, providing insights into their reactivity and the nature of their chemical bonds. semanticscholar.org These calculations can predict theoretical vibrational (IR) and isotropic (NMR) values, which can then be compared with experimental data to confirm molecular structures. semanticscholar.org

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, combining atomic orbitals to form molecular orbitals that extend over the entire molecule. youtube.comyoutube.com Two of the most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher reactivity and a greater capacity for electron transfer. researchgate.net Conversely, a larger energy gap implies a more stable, less reactive molecule. researchgate.net Quantum chemical studies on a series of isoindoline-1,3-dione derivatives have calculated these energy gaps to correlate with their biological activity. researchgate.net

The table below presents the calculated HOMO-LUMO energy gaps for a selection of isoindoline-1,3-dione derivatives from a research study, illustrating the range of reactivity within this class of compounds.

| Compound ID (from source) | HOMO-LUMO Energy Gap (ΔE in eV) | Inferred Reactivity |

|---|---|---|

| 15 | 0.040554 | High |

| 11 | 0.082927 | High |

| 27 | 0.129551 | Moderate |

| 23 | 0.149055 | Moderate |

| 17 | 0.151557 | Low |

| 24 | 0.152711 | Low |

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. nih.gov These maps are color-coded to show regions of negative and positive electrostatic potential, which correspond to electron-rich (nucleophilic) and electron-poor (electrophilic) areas, respectively. nih.gov MEP maps help in understanding molecular polarity, dipole moments, and how a molecule will interact with other charged species. nih.gov

For isoindoline-1,3-dione derivatives, MEP analysis often reveals a significant negative potential (typically colored red or orange) around the carbonyl oxygen atoms, indicating their nucleophilic character and ability to act as hydrogen-bond acceptors in ligand-receptor interactions. researchgate.net In contrast, regions of positive potential (typically colored blue) may be found around other parts of the molecule, such as substituents on the nitrogen atom, indicating lower electron density and a tendency to engage in hydrophobic interactions. researchgate.net This aligns with docking study results where carbonyl oxygens form hydrogen bonds and other regions of the molecule participate in hydrophobic contacts. researchgate.net

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations provide critical insights into its conformational stability, revealing how the molecule folds, moves, and interacts with its environment at an atomic level. These simulations model the molecule's behavior by calculating the forces between atoms and using them to predict their subsequent motion, thus mapping out the molecule's energy landscape and identifying its most stable conformations.

In a typical MD simulation of a molecule like this compound, the stability of its structure over the simulation time is a key indicator of its conformational integrity. A primary metric for evaluating this is the Root Mean Square Deviation (RMSD). A lower RMSD value during a simulation suggests that the molecule maintains a stable conformation without significant structural changes. researchgate.net For isoindoline-1,3-dione derivatives, stable RMSD values indicate a well-equilibrated and stable ligand-protein complex, a principle that extends to the inherent conformational stability of the molecule itself in various solvent environments. researchgate.net

The flexibility of the 2-hydroxypropyl side chain is a central point of investigation. MD simulations can track the torsional angles of this side chain, identifying the most frequently adopted and energetically favorable orientations of the hydroxyl (-OH) group relative to the rigid phthalimide core. This information is crucial for understanding how the molecule might present its functional groups, such as the hydrogen-bond-donating hydroxyl group and the hydrogen-bond-accepting carbonyl oxygens, for intermolecular interactions.

Table 1: Representative Metrics from Molecular Dynamics Simulations

| Metric | Description | Significance for Conformational Stability |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the molecule throughout the simulation compared to a reference structure. | Low and stable RMSD values indicate the molecule has reached a stable conformation. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the molecule's atoms from their common center of mass. | A consistent Rg value suggests the molecule maintains a compact and stable shape. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to a solvent. | Changes in SASA can indicate conformational changes that expose or bury different parts of the molecule. |

| Intramolecular Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds within the molecule. | The presence of stable intramolecular hydrogen bonds can significantly contribute to conformational rigidity. |

This table is illustrative, providing examples of data obtained from MD simulations to assess the conformational stability of chemical compounds.

Prediction of Chemical Reactivity and Selectivity

Computational quantum mechanics is employed to predict the chemical reactivity and selectivity of this compound. Methods like Density Functional Theory (DFT) are used to calculate the electronic properties of the molecule, which govern its behavior in chemical reactions. These theoretical calculations provide a deeper understanding of the molecule's reactivity hotspots, potential reaction mechanisms, and selectivity.

A key aspect of this analysis involves Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity and a greater capacity for electron transfer. researchgate.net

For phthalimide derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack. Typically, the regions with high HOMO density are susceptible to attack by electrophiles, while regions with high LUMO density are targets for nucleophiles.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For isoindoline-1,3-dione derivatives, MEP maps often show negative potential (typically colored red or orange) around the carbonyl oxygens, indicating their nucleophilic character and role as hydrogen-bond acceptors. researchgate.net Conversely, regions of positive potential (colored blue) highlight electrophilic sites. Molecular-orbital calculations on the related compound 2-(3-hydroxypropyl)isoindoline-1,3-dione have shown that the greatest negative charge is located on the hydroxyl group, suggesting it is a primary site for interaction. nih.gov

Table 2: Calculated Quantum Chemical Descriptors for Reactivity Prediction

| Descriptor | Definition | Implication for Reactivity and Selectivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a greater tendency to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a greater tendency to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. Harder molecules are less reactive. researchgate.net |

| Global Electrophilicity (ω) | ω = μ² / (2η) | An index that quantifies the electrophilic nature of a molecule. |

This table presents key quantum chemical descriptors derived from theoretical calculations to predict the reactivity of a molecule.

These computational approaches provide a detailed framework for understanding the intrinsic properties of this compound, guiding further experimental studies on its chemical behavior and potential applications.

Applications in Advanced Organic Synthesis and Materials Science Research

2-(2-Hydroxypropyl)isoindoline-1,3-dione as a Chiral Synthon and Building Block

The presence of a stereogenic center at the 2-position of the propyl chain makes this compound a valuable chiral synthon. Enantiomerically pure forms of this and closely related compounds, such as (R)- and (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, serve as key starting materials for asymmetric synthesis, allowing for the precise construction of three-dimensional molecular architectures. fda.govfda.gov

The phthalimide (B116566) group in this compound acts as a protected form of a primary amine, a feature famously exploited in the Gabriel synthesis. This, combined with the reactive hydroxyl group, allows the molecule to be incorporated into more complex structures. For instance, related chiral hydroxypropyl phthalimides are precursors in the synthesis of enantiopure oxazolidinones, a class of compounds known for their antibacterial activity, such as the antibiotic Linezolid. researchgate.net The synthesis involves converting the hydroxyl group and a neighboring amine (unmasked from the phthalimide) into a cyclic carbamate.

Furthermore, derivatives of this scaffold have been used to create potential therapeutics. In the development of multi-target anti-Alzheimer's agents, the 2-(hydroxyalkyl)isoindoline-1,3-dione structure is modified and elaborated to produce compounds that can interact with biological targets like acetylcholinesterase and β-secretase. mdpi.comresearchgate.net One promising compound, 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione, demonstrated inhibitory action against multiple targets relevant to Alzheimer's disease pathology. mdpi.comresearchgate.net

Table 1: Examples of Complex Molecules Derived from Hydroxyalkyl-Isoindoline-1,3-dione Precursors

| Precursor Type | Derived Complex Molecule/Class | Application/Significance |

| Chiral (R)-hydroxypropyl isoindoline-1,3-dione analogue | (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione | Key intermediate for oxazolidinone antibiotics (e.g., Linezolid). researchgate.net |

| Substituted 2-(hydroxyalkyl)isoindoline-1,3-diones | Multifunctional Anti-Alzheimer Agents | Designed to inhibit acetylcholinesterase, β-secretase, and β-amyloid aggregation. mdpi.comresearchgate.net |

| 2-(Hydroxyethyl)-isoindoline-1,3-dione | Esterified Aromatic Acid Derivatives | Investigated for anti-proliferative activity against cancer cell lines. silae.it |

A "chiral scaffold" is a core molecular framework that imparts a specific three-dimensional arrangement to the functional groups attached to it. This compound is an effective component for building such scaffolds. The predictable stereochemistry of the hydroxyl group allows for the controlled, diastereoselective addition of subsequent fragments, ensuring the final molecule has the correct spatial orientation. The isoindoline-1,3-dione moiety itself provides a rigid, planar anchor, which is a desirable feature in scaffold design as it reduces conformational flexibility and can facilitate specific interactions with biological macromolecules. mdpi.com The use of phthalimides as a foundational scaffold is a well-established strategy in medicinal chemistry for developing new inhibitors. nih.gov

Derivatization for Specialized Research Probes

The functional handles of this compound—the secondary alcohol and the aromatic ring system—allow for straightforward chemical modification to create specialized molecular probes for research purposes.